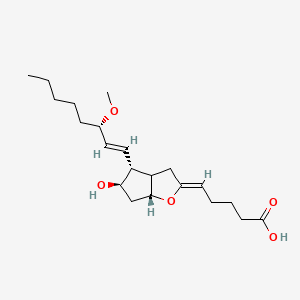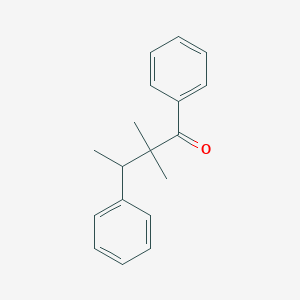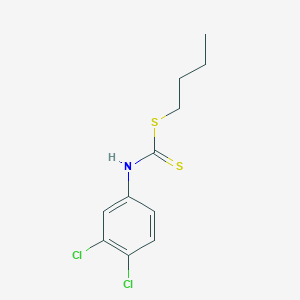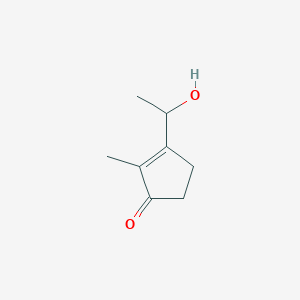
15-Methoxyprostacyclin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Methoxyprostacyclin is a synthetic analogue of prostacyclin, a member of the eicosanoid family of lipid moleculesIt plays a crucial role in cardiovascular homeostasis by preventing the formation of platelet plugs and promoting vasodilation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methoxyprostacyclin involves multiple steps, including the protection of hydroxyl groups, condensation reactions, and cyclization. One common method involves the condensation of a carbonyl compound with a hydroxyl-protected alkynol, followed by oxidation, reduction, and deprotection steps . The choice of reagents and protecting groups is critical to ensure the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality production .
化学反応の分析
Types of Reactions: 15-Methoxyprostacyclin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
15-Methoxyprostacyclin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostacyclin analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on endothelial cells.
Medicine: Explored for its potential therapeutic effects in treating pulmonary arterial hypertension (PAH) and other cardiovascular diseases
作用機序
15-Methoxyprostacyclin exerts its effects through a paracrine signaling cascade involving G protein-coupled receptors on platelets and endothelial cells. It activates the prostacyclin receptor (IP receptor), leading to increased cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation and promotes vasodilation . Additionally, it has anti-inflammatory and antiproliferative effects, contributing to its therapeutic potential in cardiovascular diseases .
類似化合物との比較
Prostacyclin (PGI2): The natural form of the compound, with similar vasodilatory and anti-platelet aggregation properties.
Treprostinil: A stable synthetic analogue of prostacyclin used in the treatment of PAH.
Iloprost: Another synthetic analogue with improved stability and similar therapeutic effects.
Uniqueness: 15-Methoxyprostacyclin is unique due to its methoxy group at the 15th position, which enhances its stability and bioavailability compared to natural prostacyclin. This modification allows for more effective therapeutic applications and longer-lasting effects .
特性
CAS番号 |
79743-29-6 |
|---|---|
分子式 |
C21H34O5 |
分子量 |
366.5 g/mol |
IUPAC名 |
(5Z)-5-[(4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-methoxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(25-2)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)22/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1 |
InChIキー |
VPFBJHOEBPCVKL-YLGBNQLJSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)O)OC |
正規SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)









